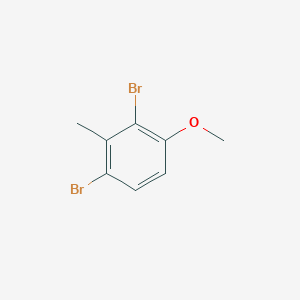

1,3-Dibromo-4-methoxy-2-methylbenzene

Description

The exact mass of the compound 1,3-Dibromo-4-methoxy-2-methylbenzene is 279.89214 g/mol and the complexity rating of the compound is 129. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Dibromo-4-methoxy-2-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dibromo-4-methoxy-2-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-4-methoxy-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LULWSBLEBVLOSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Br)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 1,3-Dibromo-4-methoxy-2-methylbenzene

This is an in-depth technical guide for 1,3-Dibromo-4-methoxy-2-methylbenzene (CAS 688744-20-9).

Strategic Reagent for Regioselective Aryl Functionalization

Part 1: Executive Summary & Chemical Identity

1,3-Dibromo-4-methoxy-2-methylbenzene (CAS 688744-20-9 ) is a highly specialized halogenated aryl ether used primarily as a scaffold in medicinal chemistry and materials science.[1] Its unique substitution pattern—featuring two bromine atoms with distinct steric environments—makes it a valuable "switchable" electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This compound serves as a critical intermediate for synthesizing poly-substituted benzene derivatives, particularly where precise regiocontrol is required to build complex pharmacophores or optoelectronic monomers.

Chemical Identity Table

| Property | Specification |

| CAS Number | 688744-20-9 |

| IUPAC Name | 1,3-Dibromo-4-methoxy-2-methylbenzene |

| Common Synonyms | 2,4-Dibromo-3-methylanisole; 2,6-Dibromo-3-methoxytoluene |

| Molecular Formula | C₈H₈Br₂O |

| Molecular Weight | 279.96 g/mol |

| SMILES | COc1c(Br)c(C)c(Br)cc1 |

| Appearance | White to off-white solid (or viscous oil depending on purity) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, DMSO; Insoluble in Water |

| Storage | 2–8°C (Inert atmosphere recommended) |

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 1,3-Dibromo-4-methoxy-2-methylbenzene requires controlling the bromination of the electron-rich anisole core. The presence of the methoxy group (strong ortho/para director) and the methyl group (weak ortho/para director) dictates the regioselectivity.

Core Synthesis Route: Controlled Bromination of 3-Methylanisole

This protocol utilizes N-Bromosuccinimide (NBS) for milder, more regioselective bromination compared to elemental bromine, minimizing the formation of tribrominated byproducts.

Reaction Scheme

Figure 1: Synthetic pathway via electrophilic aromatic substitution.[2][3][4]

Step-by-Step Protocol

-

Preparation : Charge a reaction vessel with 3-methylanisole (1.0 eq) and anhydrous acetonitrile (10 volumes). Cool the solution to 0°C under a nitrogen atmosphere.

-

Bromination : Slowly add N-Bromosuccinimide (NBS) (2.1 eq) portion-wise over 60 minutes.

-

Technical Insight: Slow addition is critical. The first bromine atom typically adds to the position para to the methoxy group (C4 relative to OMe). The second bromine adds to the sterically crowded position between the methyl and methoxy groups (C2 relative to OMe).

-

-

Reaction : Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via HPLC or TLC (Hexane/EtOAc 9:1).

-

Quenching : Quench with saturated aqueous sodium thiosulfate to neutralize excess bromine/NBS.

-

Work-up : Extract with Dichloromethane (DCM). Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification : Recrystallize from ethanol or purify via silica gel flash chromatography (Gradient: 0–5% EtOAc in Hexanes) to remove mono-bromo and tribromo impurities.

Part 3: Applications in Drug Discovery

The defining feature of CAS 688744-20-9 is the differential reactivity of its two carbon-bromine bonds. This allows researchers to sequentially functionalize the benzene ring, creating complex, non-symmetric biaryl scaffolds common in kinase inhibitors and receptor modulators.

Mechanism: Site-Selective Cross-Coupling

-

Site A (C3-Br in IUPAC / C4 relative to OMe): Less sterically hindered. Reacts first in Pd-catalyzed couplings.

-

Site B (C1-Br in IUPAC / C2 relative to OMe): Highly hindered (sandwiched between Methyl and Methoxy). Reacts second or requires forcing conditions/specialized ligands (e.g., SPhos, XPhos).

Workflow: Sequential Suzuki-Miyaura Coupling

Figure 2: Sequential functionalization strategy leveraging steric differentiation.

Key Applications

-

Kinase Inhibitors: Used to construct the core pharmacophore where the methoxy group acts as a hydrogen bond acceptor in the ATP-binding pocket.

-

Agrochemicals: Synthesis of sterically congested pesticides where the methyl group prevents metabolic degradation.

-

OLED Materials: As a monomer for synthesizing conjugated polymers, where the methoxy group modulates the HOMO/LUMO levels.

Part 4: Analytical Characterization & QC

To ensure the integrity of this building block, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (¹H NMR)

The symmetry and coupling patterns confirm the 1,2,3,4-substitution pattern.

-

Solvent: CDCl₃

-

Signals:

-

δ 2.35 ppm (s, 3H): Aryl Methyl group.

-

δ 3.85 ppm (s, 3H): Methoxy group.

-

δ 7.30–7.50 ppm (d, 1H, J ≈ 8.5 Hz): Aromatic proton at C5.

-

δ 7.50–7.70 ppm (d, 1H, J ≈ 8.5 Hz): Aromatic proton at C6.

-

Note: The two aromatic protons are vicinal (ortho to each other), resulting in an AB doublet system.

-

Mass Spectrometry (GC-MS)

-

Molecular Ion (M+): 278, 280, 282 (1:2:1 isotopic pattern characteristic of two bromine atoms).

-

Base Peak: Loss of methyl radical [M-15]⁺ or bromine [M-79]⁺.

Part 5: Safety & Handling (MSDS Highlights)

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation.[5] |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: Handle only in a functioning chemical fume hood to avoid inhalation of dust/vapors.

-

Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as halogenated organic waste.

References

-

PubChem. (n.d.). Compound Summary for CAS 688744-20-9. National Library of Medicine. Retrieved from [Link]

Sources

- 1. 36942-56-0|2-Bromo-4-methoxy-1-methylbenzene|BLD Pharm [bldpharm.com]

- 2. prepchem.com [prepchem.com]

- 3. 2,6-Dibromo-4-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 4. CN105198834B - The synthesis technique of 2,6 dibromo benzothiazoles - Google Patents [patents.google.com]

- 5. accustandard.com [accustandard.com]

1,3-Dibromo-4-methoxy-2-methylbenzene chemical properties

The following technical guide details the chemical properties, synthesis, and orthogonal reactivity of 1,3-Dibromo-4-methoxy-2-methylbenzene (chemically equivalent to 2,4-Dibromo-3-methylanisole ). This guide is structured for application scientists and medicinal chemists focusing on regioselective functionalization of polysubstituted arenes.

Core Scaffold for Regioselective Arylation

Executive Summary & Chemical Identity

1,3-Dibromo-4-methoxy-2-methylbenzene (CAS: 688744-20-9) acts as a high-value "switchable" electrophile in drug discovery. Its unique substitution pattern—featuring two chemically distinct bromine atoms—allows for orthogonal functionalization .

The molecule features a "sandwiched" bromine at the C2 position (relative to the anisole core) and a sterically accessible bromine at the C4 position. This steric and electronic differentiation enables researchers to sequentially install different pharmacophores, making it a critical intermediate for kinase inhibitors and antiviral agents.

Chemical Identity Table

| Property | Data |

| IUPAC Name | 1,3-Dibromo-4-methoxy-2-methylbenzene |

| Common Name | 2,4-Dibromo-3-methylanisole |

| CAS Number | 688744-20-9 |

| Molecular Formula | C₈H₈Br₂O |

| Molecular Weight | 279.96 g/mol |

| SMILES | COc1c(Br)c(C)c(Br)cc1 |

| Physical State | Pale yellow oil or low-melting solid |

| Key Feature | Dual electrophilic sites with divergent reactivity |

Structural Analysis & Reactivity Logic

To design effective experiments, one must understand the steric and electronic environment of the two bromine substituents.

-

Site A (C4-Bromo / "Para"): Located para to the methoxy group and ortho to the methyl group.

-

Environment: Flanked by a Methyl group and a Hydrogen.

-

Reactivity:Sterically Accessible. This site is kinetically favored for transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura) involving bulky catalysts.

-

-

Site B (C2-Bromo / "Ortho"): Located ortho to the methoxy group and ortho to the methyl group.

-

Environment: "Sandwiched" between the Methoxy oxygen and the Methyl group.

-

Reactivity:Sterically Hindered but Chelation-Active. While sterically crowded, the adjacent Methoxy oxygen can coordinate with organolithium reagents (Directed Ortho Metalation - DoM), directing Lithium-Halogen exchange to this position under cryogenic conditions.

-

Synthesis & Production

The synthesis typically proceeds via the bromination of 3-methylanisole. Achieving the 2,4-dibromo substitution pattern requires controlling the electrophilic aromatic substitution to overcome the natural tendency for para-bromination.

Optimized Synthesis Protocol

-

Starting Material: 3-Methylanisole (m-Cresyl methyl ether).

-

Reagent: Bromine (Br₂) or N-Bromosuccinimide (NBS).

-

Solvent: Acetic Acid (AcOH) or Acetonitrile (MeCN).

-

Condition Control:

-

Step 1: Monobromination at 0°C yields predominantly 4-bromo-3-methylanisole .

-

Step 2: Addition of excess Br₂ (2.2 equiv) and elevation to room temperature forces the second bromine into the crowded C2 position.

-

-

Purification: Recrystallization from hexanes/ethanol is often required to separate the product from the 4,6-dibromo isomer byproduct.

Orthogonal Functionalization Workflows

This section details the self-validating protocols for selectively reacting one bromine over the other.

Workflow A: Site-Selective Suzuki Coupling (C4-Selectivity)

Objective: Install an aryl group at the less hindered C4 position while leaving the C2-Br intact for later steps.

-

Mechanism: The bulky Pd(0) catalyst undergoes oxidative addition preferentially at the less sterically hindered C4-Br bond. The C2-Br is protected by the flanking Methyl and Methoxy groups.

-

Protocol:

-

Charge: Dissolve 1,3-Dibromo-4-methoxy-2-methylbenzene (1.0 equiv) and Aryl Boronic Acid (1.1 equiv) in Toluene/Water (4:1).

-

Catalyst: Add Pd(PPh₃)₄ (3-5 mol%) and Na₂CO₃ (2.0 equiv). Note: Use bulky phosphines like S-Phos if the boronic acid is also hindered.

-

Reaction: Heat to 80°C under Argon for 4-6 hours.

-

Validation: Monitor via TLC. The starting material (Rf ~0.8 in 10% EtOAc/Hex) will disappear, replaced by the mono-coupled product.

-

Outcome: >90% regioselectivity for C4-arylation.

-

Workflow B: Regioselective Lithium-Halogen Exchange (C2-Selectivity)

Objective: Selectively functionalize the crowded C2 position using the directing effect of the methoxy group.

-

Mechanism: The methoxy oxygen coordinates the Lithium atom of n-BuLi, directing the exchange to the proximal C2-Br bond despite the steric bulk. This is a kinetic chelation effect.

-

Protocol:

-

Setup: Flame-dry a flask and purge with Argon. Dissolve substrate in anhydrous THF.

-

Cooling: Cool to -78°C . Critical: Temperature control is essential to prevent "halogen dance" or scrambling.

-

Exchange: Add n-BuLi (1.05 equiv, 2.5M in hexanes) dropwise over 20 minutes.

-

Equilibration: Stir at -78°C for 30 minutes. The solution often turns yellow/orange.

-

Quench: Add electrophile (e.g., DMF, CO₂, or an aldehyde) at -78°C.

-

Validation: Quench a small aliquot with MeOD and check NMR for deuterium incorporation at the C2 position.

-

Visualizing the Reaction Pathways

The following diagram illustrates the divergent synthetic utility of the scaffold.

Caption: Divergent synthesis pathways. Green path utilizes steric control for C4-functionalization; Red path utilizes chelation control for C2-functionalization.

Applications in Drug Discovery

The 2,4-dibromo-3-methylanisole scaffold is frequently employed in the synthesis of:

-

NNRTIs (Non-Nucleoside Reverse Transcriptase Inhibitors): The sterically crowded biaryl axis created by substituting the bromines is essential for locking the conformation required to bind to the HIV-1 reverse transcriptase allosteric pocket.

-

p38 MAP Kinase Inhibitors: The scaffold serves as the central aromatic core, where the C4 position links to a solvent-exposed solubilizing group, and the C2 position links to the hinge-binding motif.

References

-

Regioselective Lithiation Principles: Unusual sterically controlled regioselective lithiation of 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine.[1] National Institutes of Health (PubMed). Available at: [Link]

-

Suzuki Coupling Selectivity: Site-Selective Cross-Coupling of Polyhalogenated Arenes. National Institutes of Health (PMC). Available at: [Link]

-

Synthesis Precursors: Synthesis of 2,4-Dibromo-6-methylanisole (Isomer comparison). PrepChem. Available at: [Link]

Sources

Synthesis of 1,3-Dibromo-4-methoxy-2-methylbenzene from 4-methoxy-2-methylaniline

This guide details the high-fidelity synthesis of 1,3-Dibromo-4-methoxy-2-methylbenzene (IUPAC: 2,4-dibromo-3-methylanisole) starting from 4-methoxy-2-methylaniline (p-cresidine).

Executive Summary

Synthesizing 1,3-dibromo-4-methoxy-2-methylbenzene presents a significant regiochemical challenge. The target molecule requires placing a bromine atom at the sterically hindered C2 position (between the methyl and methoxy groups) and the C4 position (relative to the anisole core).

Direct bromination of the intermediate 4-bromo-2-methylanisole fails to yield the target; the directing effects of the methoxy group favor the C6 position, resulting in the unwanted 1,5-dibromo isomer (4,6-dibromo-3-methylanisole). Therefore, this guide utilizes a Sulfonic Acid Blocking Strategy to force bromination at the crowded C2 position, ensuring high regioselectivity for the desired 1,3-dibromo target.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is broken down into three phases to overcome the inherent directing bias of the methoxy group.

-

Phase I (Sandmeyer Reaction): Conversion of the amine to a bromide to establish the first halogen at C1 (relative to the original ring).

-

Phase II (Regiocontrol via Blocking): Sulfonation at the highly reactive C6 position to block it, preventing unwanted bromination.

-

Phase III (Forced Bromination & Deprotection): Bromination at the only remaining activated site (C2), followed by hydrolytic desulfonation.

Reaction Pathway Diagram

Caption: Strategic pathway contrasting the successful blocking strategy (green path) against the failed direct bromination route (red dotted path).

Part 2: Detailed Experimental Protocol

Phase I: Sandmeyer Transformation

Objective: Convert the amino group (

Reagents:

-

4-Methoxy-2-methylaniline (1.0 eq)

-

Sodium Nitrite (

, 1.1 eq) -

Hydrobromic Acid (48% HBr, excess)

-

Copper(I) Bromide (

, 1.2 eq)

Protocol:

-

Diazotization: Dissolve 4-methoxy-2-methylaniline in 48% HBr at

. Maintain temperature below-

Critical Check: Verify excess nitrous acid using starch-iodide paper (should turn blue instantly).

-

-

Substitution: In a separate vessel, dissolve

in HBr. Slowly add the cold diazonium solution to the copper mixture with vigorous stirring.-

Observation: Nitrogen gas evolution will be vigorous.

-

-

Workup: Heat the mixture to

for 1 hour to ensure completion. Steam distill the product or extract with dichloromethane (DCM). Wash the organic layer with -

Result: 4-Bromo-3-methylanisole (Yield: ~75-85%).

Phase II: Sulfonation (The Blocking Step)

Objective: Block the highly reactive C6 position (ortho to methoxy, para to methyl) to prevent regiochemical errors.

Reagents:

-

4-Bromo-3-methylanisole (1.0 eq)

-

Concentrated Sulfuric Acid (

, 98%, 2.0 eq)

Protocol:

-

Add 4-bromo-3-methylanisole dropwise to stirred concentrated

at room temperature. -

Heat the mixture to

for 2 hours. -

Validation: Take an aliquot, neutralize, and check via TLC or NMR. The disappearance of the starting material indicates the formation of 2-methoxy-4-methyl-5-bromobenzenesulfonic acid .

Phase III: Directed Bromination & Desulfonation

Objective: Force bromination at the crowded C2 position and remove the blocking group.

Reagents:

-

Bromine (

, 1.1 eq) -

Iron(III) Bromide (

, catalytic) or Acetic Acid solvent.

Protocol:

-

Bromination: To the sulfonated reaction mass (do not isolate), add acetic acid as a co-solvent if the mixture is too viscous.

-

Add

dropwise at-

Regioselectivity Logic: With C6 blocked by

and C4 blocked by

-

-

Desulfonation: Dilute the reaction mixture with water to reduce acid concentration to ~50%.

-

Heat the mixture to reflux (

) and pass steam through the solution (Steam Distillation). -

Purification: Collect the distillate. The product will crystallize or form an oil upon cooling. Recrystallize from ethanol/water if necessary.

Part 3: Data Summary & Quality Control

Physicochemical Properties Table

| Compound | Molecular Formula | MW ( g/mol ) | Expected State | Key NMR Shift (Predicted) |

| Start: 4-methoxy-2-methylaniline | 137.18 | Solid | ||

| Inter: 4-bromo-3-methylanisole | 201.06 | Oil/Low melt solid | ||

| Target: 1,3-Dibromo-4-methoxy-2-methylbenzene | 279.96 | Crystalline Solid |

Regiochemistry Verification (NMR)

To confirm the synthesis of the 1,3-dibromo isomer (Target) versus the 1,5-dibromo isomer (Unwanted):

-

Target (1,3-dibromo): The aromatic protons at C5 and C6 are adjacent (ortho-coupling). Look for two doublets (

) in the aromatic region. -

Unwanted (1,5-dibromo): The aromatic protons would be at C2 and C5 (para to each other) or isolated. If the structure is 4,6-dibromo-3-methylanisole, the protons are at C2 and C5 (para). Look for two singlets or weak meta-coupling.

-

Conclusion: The presence of ortho-coupling (

) confirms the correct 1,3-dibromo substitution pattern.

Part 4: Safety & Hazards

-

Diazonium Salts: Potentially explosive if allowed to dry. Keep in solution and cold.

-

Bromine (

): Highly toxic and corrosive. Causes severe burns. Use only in a functioning fume hood with appropriate PPE (gloves, face shield). -

Dimethyl Sulfate/Methylating Agents: If alternative routes involving methylation are attempted, be aware these are potent carcinogens. (Note: This route avoids methylation by starting with the methoxy group).

References

-

Regioselectivity of Bromination: Carreño, M. C., et al. "N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes."[5] The Journal of Organic Chemistry, vol. 60, no. 16, 1995, pp. 5328-5331.

-

Compound Data (4-Bromo-2-methylanisole): National Center for Biotechnology Information. "PubChem Compound Summary for CID 608315, 4-Bromo-1-methoxy-2-methylbenzene." PubChem, 2024.

-

Industrial Bromination Processes: European Patent Office. "Process for the preparation of 4-bromo-3-alkylphenyl ethers." EP0420556A2.[6]

- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989.

Sources

- 1. wuxibiology.com [wuxibiology.com]

- 2. 4-methoxy-3-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 3. EP1324982B1 - Aromatic sulfonation reactions - Google Patents [patents.google.com]

- 4. reddit.com [reddit.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

IUPAC name for 1,3-Dibromo-4-methoxy-2-methylbenzene

An In-depth Technical Guide to 1,3-Dibromo-4-methoxy-2-methylbenzene for Advanced Research

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the utility of a molecule is often defined by its functionality and potential for elaboration. Polysubstituted aromatic compounds are fundamental building blocks that offer a rigid scaffold upon which molecular complexity can be built. 1,3-Dibromo-4-methoxy-2-methylbenzene is one such compound, a highly functionalized anisole derivative poised for a variety of chemical transformations.

This technical guide provides a comprehensive overview of 1,3-Dibromo-4-methoxy-2-methylbenzene, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of facts, this document delves into the causality behind its synthesis, the logic of its characterization, and its potential as a versatile intermediate in the synthesis of complex molecular architectures.

Nomenclature, Structure, and CAS Identification

Correctly identifying a chemical entity is the bedrock of scientific communication and reproducibility. The structure of the topic compound is a benzene ring with five substituents.

-

Systematic IUPAC Name: 1,3-Dibromo-4-methoxy-2-methylbenzene

-

CAS Registry Number: 688744-20-9[1]

-

Molecular Formula: C₈H₈Br₂O

-

Molecular Weight: 279.96 g/mol

The IUPAC name is determined by numbering the benzene ring to give the substituents the lowest possible locants, with alphabetical priority resolving ties. In this case, starting the numbering at one of the bromine atoms results in the locant set (1, 2, 3, 4), which is the lowest possible arrangement.

Physicochemical Properties

While specific experimental data for 1,3-Dibromo-4-methoxy-2-methylbenzene is not extensively published, we can infer its likely properties based on its structure and data from closely related analogues such as 4-Bromo-3-methylanisole. The presence of two bromine atoms significantly increases the molecular weight and density compared to its non-halogenated precursors. It is expected to be a liquid or a low-melting solid at room temperature, with poor solubility in water but good solubility in common organic solvents like dichloromethane, ethyl acetate, and hexanes.

Table 1: Physicochemical Properties of a Structurally Related Compound (4-Bromo-3-methylanisole)

| Property | Value | CAS Number |

| Form | Liquid | 27060-75-9 |

| Boiling Point | 111-112 °C / 15 mmHg | 27060-75-9 |

| Density | 1.424 g/mL at 25 °C | 27060-75-9 |

| Refractive Index | n20/D 1.561 | 27060-75-9 |

Data for 4-Bromo-3-methylanisole, a related monobrominated analogue.

Synthesis and Purification

The synthesis of 1,3-Dibromo-4-methoxy-2-methylbenzene is best approached via electrophilic aromatic substitution on a suitable precursor. The most logical starting material is 3-methylanisole (also known as m-cresol methyl ether). The methoxy (-OCH₃) and methyl (-CH₃) groups are both ortho-, para-directing activators. The methoxy group is a significantly stronger activator, meaning it will primarily control the position of the incoming electrophiles (bromine).

The positions ortho to the strong -OCH₃ activator are C2 and C6. The position para is C4.

-

The C2 position is also ortho to the -CH₃ group.

-

The C4 position is meta to the -CH₃ group.

-

The C6 position is also ortho to the -CH₃ group.

Steric hindrance from the adjacent methyl group at C2 might slightly disfavor substitution at that position. However, the powerful activating effect of the methoxy group often leads to substitution at both available ortho positions (C2 and C6) and the para position (C4). To achieve the desired 1,3-dibromo substitution pattern (which corresponds to bromination at the C2 and C6 positions relative to the methoxy group in an anisole nomenclature), careful control of reaction conditions is necessary to prevent over-bromination. Patents describing the bromination of 3-methylanisole often focus on achieving mono-bromination and note that dibrominated impurities can form.[2]

Experimental Protocol: Synthesis via Dibromination

This protocol is a representative procedure adapted from established methods for the bromination of substituted anisoles.[3][4]

Objective: To synthesize 1,3-Dibromo-4-methoxy-2-methylbenzene from 3-methylanisole.

Materials:

-

3-Methylanisole

-

N-Bromosuccinimide (NBS) or liquid Bromine (Br₂)

-

Dichloromethane (DCM) or Acetic Acid (solvent)

-

Sodium thiosulfate solution (for quenching)

-

Sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 3-methylanisole (1 equivalent) in the chosen solvent (e.g., DCM). Cool the flask to 0 °C in an ice bath.

-

Bromination: Dissolve the brominating agent (e.g., NBS, 2.2 equivalents) in the solvent. Add this solution dropwise to the stirred solution of 3-methylanisole over 1-2 hours, maintaining the temperature at 0 °C. Using a controlled amount of the brominating agent is crucial to favor dibromination and avoid the formation of tribromo- byproducts.[4]

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product will likely be an oil or solid. Purify by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired 1,3-Dibromo-4-methoxy-2-methylbenzene.

Synthesis Workflow Diagram

Caption: Key cross-coupling reactions utilizing the dibromo functionality.

Safety and Handling

No specific safety data sheet (SDS) is available for 1,3-Dibromo-4-methoxy-2-methylbenzene. However, based on data for analogous brominated aromatic compounds, the following hazards should be assumed. [5][6]

-

Hazard Classification (Predicted):

-

Skin Irritant (Category 2)

-

Serious Eye Irritant (Category 2)

-

Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)

-

Acute Toxicity, Oral (Potential)

-

Handling Procedures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat.

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or mists.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

1,3-Dibromo-4-methoxy-2-methylbenzene represents a valuable, albeit specialized, chemical intermediate. Its densely packed functional groups—two reactive bromine atoms, an activating methoxy group, and a sterically influencing methyl group—provide a rich platform for synthetic innovation. For researchers in drug discovery and materials science, this compound is not merely a static molecule but a key that can unlock a diverse range of complex chemical structures through well-established and versatile cross-coupling methodologies. A thorough understanding of its synthesis, characterization, and reactivity is essential for harnessing its full potential in the creation of novel and functional molecules.

References

-

European Patent Office. (n.d.). Process for the preparation of 4-bromo-3-alkylphenyl ethers - EP 0420556 B1. Google Patents. Retrieved from [Link]

-

askIITians. (2018, December 17). 3-methyl anisole on mono bromination forms a major product ?. Retrieved from [Link]

- Google Patents. (n.d.). Anisole bromination - US5008464A.

-

Royal Society of Chemistry. (2017). General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7. Retrieved from [Link]

-

Acros Organics. (2025, September 5). SAFETY DATA SHEET - 1,3-Dibromobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-methoxy-2-methylbenzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene. PMC. Retrieved from [Link]

- American Chemical Society. (2026, January 30). Ligand Design Enables Introduction of Nonaromatic Arylating Agents in Palladium-Catalyzed C–H Arylation of Arenes. Journal of the American Chemical Society.

-

PubChem. (n.d.). Indole-type derivatives as inhibitors of p38 kinase - Patent US-7488744-B2. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra.

-

Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

- American Chemical Society. (2026, February 16). Ligand Design Enables Introduction of Nonaromatic Arylating Agents in Palladium-Catalyzed C–H Arylation of Arenes. Journal of the American Chemical Society.

-

Canadian Science Publishing. (1966). VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Canadian Journal of Chemistry, 44, 2855. Retrieved from [Link]

-

ResearchGate. (2025, August 7). One-Step Preparation of Some 3-Substituted Anisoles. Retrieved from [Link]

-

YouTube. (2024, September 3). Enjoyable synthesis of 1,3 -Dibromobenzene. Retrieved from [Link]

- Google Patents. (n.d.). WO2023107648A2 - Synthesis of ester, carbonate, and carbamate-derived novel biodegradable ionizable lipids from methyl ricinoleate or methyl 12-hydroxystearate and its applications.

-

Wiley Online Library. (n.d.). One‐Pot Synthesis of Polysubstituted Indoles via the Indium‐Promoted Regioselective Hydrohydrazination of Terminal Alkynes. Chemistry – An Asian Journal. Retrieved from [Link]

-

ACD/Labs. (2026, January 27). Methoxy groups just stick out. Retrieved from [Link]

-

PubChem. (n.d.). Separator for polymer battery - Patent US-6881515-B2. Retrieved from [Link]

-

PATENTSCOPE. (2022, February 10). WO/2022/032144 SUBSTRATE ADAPTOR INHIBITORS OF PRMT5 AND USES THEREOF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenol. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for 1-(but-3-enyl)-4-methylbenzene 3b. Retrieved from [Link]

- Wiley Online Library. (n.d.). Beyond the Limits of Perbromo‐Substituted Octahedral Pnictogenaboranes: A Spectroscopic and Computational Study. Chemistry – A European Journal.

-

Patent Inspiration. (2015, May 29). Modified polynucleotides encoding programmed cell death 1. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dibromoanisole. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (n.d.). Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 2,4-dibromo-1-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). The cross-coupling reaction between anisole derivatives and the alkynylmagnesium compound. Retrieved from [Link]

-

ResearchGate. (n.d.). 1,5-Dibromo-2,4-dimethoxybenzene. Retrieved from [Link]

-

Semantic Scholar. (2022, April 25). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. Retrieved from [Link]

Sources

- 1. bldpharm.com [bldpharm.com]

- 2. US5008464A - Anisole bromination - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

Physical appearance of 1,3-Dibromo-4-methoxy-2-methylbenzene

[1][2][3]

Executive Summary

1,3-Dibromo-4-methoxy-2-methylbenzene is a highly functionalized aromatic intermediate used primarily in the synthesis of complex pharmaceutical scaffolds and agrochemicals. Its structure—featuring two bromine atoms, a methoxy group, and a methyl group on a benzene core—provides multiple vectors for orthogonal functionalization (e.g., via Suzuki-Miyaura or Buchwald-Hartwig couplings).

Physically, the compound is a solid at room temperature, typically presenting as a white to off-white crystalline powder. Its high degree of substitution creates a crowded steric environment, influencing both its solubility profile and its reactivity in metal-catalyzed cross-coupling reactions.

Core Identity Data

| Property | Specification |

| CAS Number | 688744-20-9 |

| IUPAC Name | 1,3-Dibromo-4-methoxy-2-methylbenzene |

| Alternative Names | 2,4-Dibromo-3-methylanisole; 2,4-Dibromo-1-methoxy-3-methylbenzene |

| Molecular Formula | C₈H₈Br₂O |

| Molecular Weight | 279.96 g/mol |

| MDL Number | MFCD33404077 |

| InChI Key | LULWSBLEBVLOSN-UHFFFAOYSA-N |

Physical Characterization

Appearance and State

The definitive physical state of 1,3-Dibromo-4-methoxy-2-methylbenzene is a solid .

-

Form: Crystalline powder or needles.

-

Color: High-purity samples (>98%) appear white to colorless . Crude or aged samples may exhibit a pale yellow or beige discoloration due to trace oxidation or residual brominating agents.

-

Odor: Faint, characteristic aromatic odor.

Thermal Properties

-

Melting Point: Typically falls within the range of 50–80 °C .

-

Note: The specific melting point is sensitive to isomeric impurities (e.g., 1,5-dibromo-2-methoxy-4-methylbenzene). Recrystallization from ethanol or hexanes is recommended to sharpen the melting range.

-

-

Boiling Point: Predicted to be >280 °C at 760 mmHg, though it will likely decompose or sublime before reaching this temperature at atmospheric pressure.

Solubility Profile

The compound exhibits lipophilic character due to the halogen and alkyl substituents.

| Solvent | Solubility | Application |

| Dichloromethane (DCM) | High | Primary solvent for extraction and synthesis. |

| Ethyl Acetate | High | Used in TLC and column chromatography. |

| Methanol/Ethanol | Moderate | Suitable for recrystallization (often with heating). |

| Hexanes/Heptane | Low | Used as an anti-solvent for precipitation. |

| Water | Insoluble | — |

Synthesis and Isolation Strategy

The synthesis of 1,3-Dibromo-4-methoxy-2-methylbenzene generally proceeds via the electrophilic aromatic bromination of 3-methylanisole (1-methoxy-3-methylbenzene). The presence of the activating methoxy group directs the incoming bromine atoms to the ortho and para positions.

Synthesis Workflow (DOT Diagram)

The following diagram illustrates the logical flow from precursor to purified solid.

Figure 1: Synthetic pathway for the isolation of 1,3-Dibromo-4-methoxy-2-methylbenzene.

Critical Isolation Steps

-

Quenching: The reaction mixture must be quenched with sodium thiosulfate (Na₂S₂O₃) to remove excess bromine, which otherwise causes yellow discoloration.

-

Solvent Removal: Evaporation of the organic solvent often yields a viscous oil that solidifies upon standing or cooling.

-

Recrystallization: To obtain the white crystalline form, dissolve the crude solid in hot ethanol or a mixture of hexanes/ethyl acetate and allow it to cool slowly. This removes isomeric byproducts (e.g., monobromo species).

Analytical Validation (QC)

To confirm the identity and purity of the physical solid, the following analytical signatures should be verified.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~7.3–7.5 ppm (d, 1H): Aromatic proton at position 6 (ortho to Br, meta to OMe).

-

δ ~6.7–6.9 ppm (d, 1H): Aromatic proton at position 5 (ortho to OMe).

-

Note: The coupling constants (

) will reflect the ortho relationship between the two aromatic protons if the regiochemistry is correct (2,4-dibromo-3-methylanisole structure). -

δ ~3.8 ppm (s, 3H): Methoxy group (-OCH₃).

-

δ ~2.3–2.4 ppm (s, 3H): Methyl group (-CH₃).

-

Mass Spectrometry (MS)

-

Isotope Pattern: The presence of two bromine atoms results in a characteristic 1:2:1 triplet pattern for the molecular ion peaks:

-

M⁺ (278)

-

M+2 (280)

-

M+4 (282)

-

-

This specific isotopic signature is the most rapid confirmation of the dibromo-substitution level.

Handling and Stability

Storage Conditions

-

Temperature: Store at room temperature (20–25 °C).

-

Atmosphere: Keep container tightly closed. While not highly hygroscopic, storage under inert gas (Nitrogen/Argon) is recommended for long-term retention of color purity.

-

Light Sensitivity: Protect from direct light to prevent photo-degradation (yellowing).

Safety Precautions

-

GHS Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).

-

PPE: Wear nitrile gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

References

-

Sigma-Aldrich. (2025). Product Specification: 1,3-Dibromo-4-methoxy-2-methylbenzene (CAS 688744-20-9).[1][2]

-

PubChem. (2025).[3][4] Compound Summary: 1,3-Dibromo-4-methoxy-2-methylbenzene.[1][2] National Library of Medicine.

-

BLD Pharm. (2025). Chemical Properties and Safety Data for CAS 688744-20-9.[2]

-

ChemicalBook. (2025).[5] 2,4-Dibromo-3-methylanisole Product Description.

Sources

- 1. 10401-18-0|2-Bromo-3-methoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 2. 68155-69-1|1-Bromo-4-ethoxy-2-methylbenzene|BLD Pharm [bldpharm.com]

- 3. Bis(4-methyl-2-pentyl) phthalate | C20H30O4 | CID 14475857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromo-4-methoxy-2-methylbenzene | C8H9BrO | CID 117915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1120-25-8 CAS MSDS (PALMITOLEIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

1,3-Dibromo-4-methoxy-2-methylbenzene safety data sheet (SDS) information

CAS: 688744-20-9 Synonyms: 2,4-Dibromo-3-methylanisole; 2,4-Dibromo-1-methoxy-3-methylbenzene

Executive Summary

This technical guide provides a comprehensive operational framework for 1,3-Dibromo-4-methoxy-2-methylbenzene , a specialized halogenated building block used in the synthesis of complex biaryl scaffolds for medicinal chemistry. Unlike simple aryl halides, this compound features a "sandwiched" substitution pattern that creates distinct steric and electronic environments for its two bromine atoms.

This document synthesizes safety data (SDS), physiochemical properties, and expert application notes, specifically focusing on regioselective cross-coupling strategies essential for high-yield drug discovery workflows.

Part 1: Chemical Identity & Physiochemical Profile

Structural Identification

The nomenclature "1,3-Dibromo-4-methoxy-2-methylbenzene" follows a benzene-root priority. However, for reactivity analysis, it is best understood as an anisole derivative .

| Attribute | Detail |

| IUPAC Name | 2,4-Dibromo-1-methoxy-3-methylbenzene |

| Common Name | 2,4-Dibromo-3-methylanisole |

| CAS Number | 688744-20-9 |

| Molecular Formula | C₈H₈Br₂O |

| Molecular Weight | 279.96 g/mol |

| SMILES | COc1c(Br)c(C)c(Br)cc1 |

Physical Properties (Experimental & Predicted)

Note: Specific experimental values for this CAS are sparse in public literature. Data below represents a consensus of calculated values and properties of close structural analogs (e.g., 2,4-dibromoanisole).

| Property | Value / Description | Reliability |

| Physical State | Solid (Low melting point likely) or viscous liquid | High (Analogous) |

| Melting Point | 45–55 °C (Predicted) | Medium |

| Boiling Point | ~290 °C @ 760 mmHg | High (Predicted) |

| Density | 1.8 ± 0.1 g/cm³ | High |

| Solubility | Insoluble in water; Soluble in DCM, THF, Toluene | High |

| Flash Point | >110 °C (Predicted) | Medium |

Part 2: Comprehensive Hazard Analysis (SDS Core)

GHS Classification: Based on the structural class of poly-halogenated anisoles, this compound is classified as an Irritant with potential environmental toxicity.

Hazard Statements (H-Codes)

-

H335: May cause respiratory irritation.[2]

-

H411: Toxic to aquatic life with long-lasting effects (Standard for poly-halogenated aromatics).

Precautionary Protocols (P-Codes)

-

P280: Wear protective gloves (Nitrile/Viton) and eye protection (Safety Goggles).

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses.[1][3]

-

P273: Avoid release to the environment (Collect all organic waste).

Toxicology & Exposure Control

-

Acute Toxicity: Data limited. Treat as harmful if swallowed.[2]

-

Skin Corrosion: Moderate irritant. The lipophilic nature allows for potential transdermal absorption.

-

Engineering Controls:

-

Solid/Powder: Handle inside a HEPA-filtered weigh station.

-

Solution: Handle within a certified chemical fume hood with face velocity >100 fpm.[3]

-

Part 3: Technical Application – Regioselectivity

The primary value of this compound lies in the differential reactivity of its two carbon-bromine (C-Br) bonds.[5] This allows for sequential functionalization (e.g., sequential Suzuki-Miyaura couplings) to build non-symmetrical biaryl cores.

Reactivity Analysis

-

Site A (C4-Br / User's C1-Br): Located para to the Methoxy group and ortho to a Hydrogen.

-

Status:More Reactive. The para-methoxy group activates this position via resonance donation. Steric hindrance is moderate (flanked by H and Me).

-

-

Site B (C2-Br / User's C3-Br): Located ortho to the Methoxy group and ortho to the Methyl group.

-

Status:Less Reactive. This position is sterically "sandwiched" between two substituents. It requires higher temperatures or specialized bulky ligands (e.g., Buchwald ligands like SPhos/XPhos) to engage in oxidative addition.

-

Visualization of Reactivity Logic

The following diagram maps the structural logic to the experimental outcome.

Figure 1: Regioselectivity map demonstrating the kinetic preference for the C1-Bromine (Para to OMe) under standard palladium catalysis conditions.

Part 4: Experimental Protocols

Protocol: Site-Selective Suzuki Coupling

Objective: Selectively couple an aryl boronic acid at the C1-position (Para to OMe), leaving the sterically hindered C3-Br intact for future steps.

Reagents:

-

1,3-Dibromo-4-methoxy-2-methylbenzene (1.0 equiv)

-

Aryl Boronic Acid (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) — Avoid bulky ligands like XPhos here to maintain selectivity.

-

Base: Na₂CO₃ (2.0 M aqueous, 2.0 equiv)

-

Solvent: DME/Water (4:1) or Toluene/Ethanol/Water.

Procedure:

-

Setup: Charge a reaction vial with the dibromide, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3x).

-

Solvation: Add degassed solvents and aqueous base via syringe under Argon flow.

-

Reaction: Heat to 60–80 °C . Note: Do not reflux aggressively (>100°C) as this may induce scrambling or reaction at the hindered bromide.

-

Monitoring: Monitor via TLC or LCMS. Look for the mono-coupled product (M+ - Br).

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Handling & Stability

-

Light Sensitivity: Benzyl halides and poly-brominated aromatics can be light-sensitive. Store in amber vials.

-

Inert Atmosphere: While not strictly pyrophoric, Suzuki coupling efficiency degrades with oxygen. Store the solid under Nitrogen if keeping for long durations (>1 month).

Part 5: Emergency Response & Disposal[2][5]

Spill Response Workflow

In the event of a solid spill of 1,3-Dibromo-4-methoxy-2-methylbenzene:

Figure 2: Standard Operating Procedure (SOP) for laboratory scale spills.

Fire Fighting

-

Media: Dry chemical, CO₂, or alcohol-resistant foam.

-

Hazards: Emits toxic fumes of Hydrogen Bromide (HBr) and Carbon Oxides (COx) under fire conditions. Firefighters must wear SCBA.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12826693 (Related Isomer: 1-bromo-3-methoxy-2-methylbenzene). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Site-Selective Functionalization of 1,3-Dibromo-4-methoxy-2-methylbenzene

Executive Summary

This guide details the strategic functionalization of 1,3-Dibromo-4-methoxy-2-methylbenzene , a valuable scaffold in the synthesis of p38 MAP kinase inhibitors and atropisomeric biaryl ligands.

The core challenge with this substrate is regioselectivity . The molecule possesses two chemically distinct bromine sites. Successful functionalization requires exploiting the interplay between steric hindrance (the "ortho-ortho effect") and electronic activation (methoxy-group donation). This note provides a validated workflow to selectively couple the C1-position followed by the C3-position, utilizing ligand-controlled Palladium catalysis.

Substrate Analysis: The "Selectivity Map"

Before initiating experimentation, it is critical to understand the steric and electronic landscape of the substrate.

-

Site C1-Br (The "Accessible" Site): Flanked by a Methyl group (C2) and a Hydrogen (C6). While ortho-substituted, it is accessible to standard bulky phosphine ligands.

-

Site C3-Br (The "Sandwiched" Site): Flanked by a Methyl group (C2) and a Methoxy group (C4). This position suffers from severe steric crowding (buttressing effect) and increased electron density from the ortho-methoxy group, making Oxidative Addition (OA) significantly slower.

Visualization: Steric & Electronic Logic

Caption: Mechanistic basis for site-selectivity. C1 is kinetically favored due to lower steric bulk and favorable electronics.

Protocol A: Site-Selective Suzuki-Miyaura Coupling (C1)

Objective: Mono-arylation at the C1 position while leaving the C3-Br intact for subsequent steps.

Mechanistic Rationale

To ensure selectivity for C1, we employ a mild base and a moderately bulky ligand .

-

Ligand: SPhos is ideal. It is active enough to facilitate OA at the hindered C1 site but bulky enough to prevent "runaway" double addition at the extremely hindered C3 site under mild temperatures.

-

Base: K₃PO₄ (anhydrous) provides a controlled release of the active boronate species, suppressing homocoupling and bis-arylation.

Experimental Procedure

| Reagent | Equiv.[1][2][3] | Role |

| Substrate | 1.0 | Electrophile |

| Aryl Boronic Acid | 1.05 | Nucleophile (Limiting reagent to prevent bis-coupling) |

| Pd(OAc)₂ | 0.02 (2 mol%) | Pre-catalyst |

| SPhos | 0.04 (4 mol%) | Ligand (Ensures active LPd(0) species) |

| K₃PO₄ | 2.0 | Base |

| Toluene / Water | 10:1 (0.2 M) | Solvent System |

Step-by-Step:

-

Setup: Charge a reaction vial with the Substrate (1.0 equiv), Aryl Boronic Acid (1.05 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).

-

Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent: Add degassed Toluene and Water (10:1 ratio). Note: Water is essential for the transmetalation step in the Suzuki cycle.

-

Reaction: Heat the mixture to 60°C for 4–6 hours.

-

Critical Checkpoint: Monitor by HPLC/UPLC. Stop heating once the starting material is <5%. Do not push to 100°C, or you risk activating the C3 position.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc). The mono-coupled product is typically less polar than the bis-coupled impurity.

Protocol B: Functionalization of the Steric Core (C3)

Objective: Reacting the remaining, highly hindered C3-Br bond. This step usually involves introducing an amine (Buchwald-Hartwig) or a second aryl group.

Mechanistic Rationale

The C3 position is deactivated and sterically blocked. Standard conditions will fail. We must use:

-

High Energy Ligands: BrettPhos (for amination) or XPhos (for difficult Suzuki couplings). These ligands are designed to form monoligated LPd(0) species that can wedge into the "ortho-ortho" pocket.

-

Strong Base: NaOtBu is often required to facilitate the transmetalation or amine deprotonation in these crowded environments.

Experimental Procedure (Buchwald-Hartwig Amination)[4]

| Reagent | Equiv.[1][2][3] | Role |

| C1-Substituted Intermediate | 1.0 | Electrophile |

| Amine (R-NH₂) | 1.2 | Nucleophile |

| Pd₂(dba)₃ | 0.02 (2 mol%) | Pd(0) Source (Avoids reduction step of Pd(II)) |

| BrettPhos | 0.04–0.06 | Ligand (Specialized for hindered aminations) |

| NaOtBu | 1.4 | Strong Base |

| 1,4-Dioxane | 0.2 M | Solvent (High boiling point) |

Step-by-Step:

-

Glovebox/Schlenk: These active catalysts are oxygen-sensitive. Setup inside a glovebox is preferred.

-

Charge: Combine Intermediate, Amine, Pd₂(dba)₃, BrettPhos, and NaOtBu in a vial.

-

Solvent: Add anhydrous, degassed 1,4-Dioxane.

-

Activation: Heat to 100°C for 12–16 hours.

-

Note: If conversion is low after 6 hours, add a second portion of catalyst/ligand (1 mol%). The active catalyst can degrade at these temperatures over time.

-

-

Workup: Filter through a pad of Celite to remove palladium black and salts. Concentrate and purify via reverse-phase prep-HPLC if the amine makes the product polar.

Troubleshooting & Optimization Guide

Decision Logic for Optimization

Caption: Troubleshooting logic for optimizing the C1-selective coupling step.

Key Parameters

-

Debromination: If you observe hydrodebromination (replacement of Br with H), the reaction is "starved" of nucleophile or the solvent is acting as a hydride source. Solution: Ensure the boronic acid is high quality (not wet/degraded) and switch solvent to Toluene (exclude alcohols).

-

Pd Scavenging: These substrates often chelate Pd. Post-reaction, treat the organic layer with SiliaMetS® Thiol or N-acetylcysteine to ensure the final drug substance is metal-free (<10 ppm).

References

-

Mechanistic Basis of Oxidative Addition

-

Hartwig, J. F. (2010).[3] Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Foundational text on steric effects in OA).

-

Langer, P. (2010).[3] "Regioselective cross-coupling reactions of polyhalogenated arenes and heteroarenes." Chemical Reviews, 110(3), 1706-1745.

-

-

Ligand Selection (SPhos/XPhos)

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696.

-

-

Amination of Hindered Substrates (BrettPhos)

-

Maitre, P., et al. (2008). "A Highly Active Catalyst for Palladium-Catalyzed Amination Reactions: Cross-Coupling of Secondary Amines with Aryl Halides." Journal of the American Chemical Society, 130(21), 6686–6687.

-

-

Site-Selectivity in Polyhalogenated Anisoles

-

Fairlamb, I. J. S. (2007).[4] "Palladium-catalysed cross-coupling reactions of polyhalogenated heterocycles and arenes." Chemical Society Reviews, 36, 1036-1045.

-

Sources

- 1. mirica.web.illinois.edu [mirica.web.illinois.edu]

- 2. researchgate.net [researchgate.net]

- 3. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Application Notes and Protocols: Regioselective Functionalization of 1,3-Dibromo-4-methoxy-2-methylbenzene via Lithiation

Introduction

The precise functionalization of polysubstituted aromatic scaffolds is a cornerstone of modern synthetic chemistry, with profound implications for drug discovery, materials science, and agrochemicals. Organolithium chemistry provides a powerful toolkit for the regioselective introduction of a wide array of functional groups onto aromatic rings. This application note presents a detailed guide to the lithiation of 1,3-dibromo-4-methoxy-2-methylbenzene, a versatile building block poised for the synthesis of complex molecular architectures. We will delve into the mechanistic underpinnings that govern the regioselectivity of this transformation, provide a comprehensive experimental protocol for a representative functionalization, and offer practical guidance on troubleshooting and safety.

Mechanism and Regioselectivity: A Tale of Two Pathways

The lithiation of 1,3-dibromo-4-methoxy-2-methylbenzene can theoretically proceed via two distinct pathways: Directed ortho-Metalation (DoM) and halogen-metal exchange.

-

Directed ortho-Metalation (DoM): The methoxy group at C-4 is a well-established Directed Metalation Group (DMG) that can coordinate to an organolithium reagent, directing deprotonation at an adjacent ortho position.[1][2] In this substrate, the C-5 position is the only available site for DoM.

-

Halogen-Metal Exchange: The carbon-bromine bonds are susceptible to exchange with an organolithium reagent, a process that is typically very rapid, especially at low temperatures.[3][4] This reaction is kinetically controlled and its rate is influenced by the stability of the resulting carbanion.[5]

In the case of 1,3-dibromo-4-methoxy-2-methylbenzene, the halogen-metal exchange is the kinetically favored and dominant pathway when using n-butyllithium (n-BuLi) in ethereal solvents at low temperatures. The rate of halogen-lithium exchange is generally much faster than that of DoM.[6]

Regioselectivity of Halogen-Metal Exchange:

With two bromine atoms present, the question of regioselectivity arises. The reaction will preferentially occur at the more reactive C-Br bond. In this substrate, the bromine atom at the C-1 position is less sterically hindered than the bromine at C-3, which is flanked by a methyl group and another bromine atom. Consequently, the lithium-halogen exchange is anticipated to occur selectively at the C-1 position.

Caption: Proposed mechanism for the lithiation of 1,3-dibromo-4-methoxy-2-methylbenzene.

Experimental Protocol: Synthesis of 3-Bromo-4-methoxy-2-methylbenzaldehyde

This protocol details the regioselective lithiation of 1,3-dibromo-4-methoxy-2-methylbenzene followed by quenching with N,N-dimethylformamide (DMF) to yield 3-bromo-4-methoxy-2-methylbenzaldehyde.

Materials:

-

1,3-Dibromo-4-methoxy-2-methylbenzene

-

n-Butyllithium (solution in hexanes, concentration to be titrated prior to use)

-

Anhydrous tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Schlenk line or glovebox for inert atmosphere operations

-

Round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Syringes and needles, oven-dried

-

Low-temperature thermometer

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

Reaction Parameters:

| Parameter | Value |

| Substrate | 1,3-Dibromo-4-methoxy-2-methylbenzene (1.0 equiv) |

| Reagent | n-Butyllithium (1.1 equiv) |

| Electrophile | N,N-Dimethylformamide (1.2 equiv) |

| Solvent | Anhydrous THF |

| Temperature | -78 °C |

| Reaction Time | 1 hour for lithiation, 1 hour for quenching |

Procedure:

-

Reaction Setup: Under an inert atmosphere (argon or nitrogen), add 1,3-dibromo-4-methoxy-2-methylbenzene (1.0 mmol, 1.0 equiv) to an oven-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the substrate in anhydrous THF (5 mL).

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 mmol, 1.1 equiv) dropwise to the stirred solution over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stirring: Stir the reaction mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the aryllithium species.

-

Electrophilic Quench: Add anhydrous DMF (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture at -78 °C.

-

Warming: After the addition of DMF, continue stirring at -78 °C for another hour, then allow the reaction mixture to slowly warm to room temperature over 1-2 hours.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-bromo-4-methoxy-2-methylbenzaldehyde.

Caption: Experimental workflow for the lithiation and functionalization of 1,3-dibromo-4-methoxy-2-methylbenzene.

Data Presentation

Expected Outcome and Potential Side Products:

| Compound | Structure | Expected Yield | Notes |

| 3-Bromo-4-methoxy-2-methylbenzaldehyde | Good to excellent | The major product from kinetically controlled halogen-metal exchange at C-1. | |

| 5-Bromo-4-methoxy-6-methylbenzaldehyde | Minor or trace | Potential side product from lithiation at the sterically more hindered C-3 position. | |

| 5-Formyl-1,3-dibromo-4-methoxy-2-methylbenzene | Minor or trace | Potential side product from Directed ortho-Metalation at C-5. | |

| Butylated Substrate | Minor or trace | Arises from the reaction of the aryllithium intermediate with n-butyl bromide formed during the exchange. |

Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low or no conversion | - Inactive n-BuLi. - Wet solvent or glassware. - Reaction temperature too high. | - Titrate n-BuLi solution before use. - Ensure all glassware is oven-dried and solvent is anhydrous. - Maintain the reaction temperature at -78 °C. |

| Formation of multiple products | - Reaction warmed up prematurely. - Competing DoM or lithiation at C-3. | - Maintain strict temperature control. - Consider using a more hindered organolithium reagent like t-BuLi to potentially improve selectivity, although this may also increase the likelihood of DoM. |

| Formation of symmetrical biaryl | - Presence of oxygen in the reaction. | - Ensure a completely inert atmosphere throughout the reaction. |

| Difficulty in purification | - Similar polarity of product and byproducts. | - Optimize the eluent system for column chromatography. Consider alternative purification methods like preparative TLC or HPLC if necessary. |

Safety Precautions

Organolithium reagents such as n-butyllithium are highly reactive and pyrophoric, igniting spontaneously on contact with air and reacting violently with water.[7] All manipulations involving organolithium reagents must be performed under a strictly inert atmosphere (argon or nitrogen) by trained personnel.[7]

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves.

-

Inert Atmosphere: Use a well-maintained Schlenk line or a glovebox for all transfers and reactions.

-

Quenching: Have a suitable quenching agent (e.g., isopropanol, dry sand) readily available. Unused or excess organolithium reagents must be quenched carefully.[8] A recommended procedure is the slow addition of the organolithium solution to a stirred, cooled solution of isopropanol in an inert solvent like hexane.[8]

-

Fire Safety: Keep a Class D fire extinguisher readily accessible. Do not use water or carbon dioxide fire extinguishers on organolithium fires.

References

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

-

Myers, A. G. (n.d.). Directed Ortho Metalation. Andrew G. Myers Research Group. Retrieved from [Link]

-

MDPI. (2025, December 26). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Organolithium reagents – Knowledge and References. Retrieved from [Link]

-

The College of New Jersey. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016, November 12). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC. Retrieved from [Link]

-

ResearchGate. (2026, January 11). In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li‐Exchange. Retrieved from [Link]

-

ACS Publications. (n.d.). Directed lithiation of aromatic tertiary amides: an evolving synthetic methodology for polysubstituted aromatics. Accounts of Chemical Research. Retrieved from [Link]

-

EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]

-

Pharmacy Education. (n.d.). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Retrieved from [Link]

-

ResearchGate. (n.d.). Regioselective lithiation without benzyne formation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. PMC. Retrieved from [Link]

-

MDPI. (2021, November 16). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]

-

MDPI. (2021, June 23). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. Retrieved from [Link]

-

ResearchGate. (2025, December 18). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]

-

University of Cambridge. (2017, February 28). Standard Lithiation–Borylation A user's guide. Retrieved from [Link]

-

ResearchGate. (2025, August 10). (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides. Retrieved from [Link]

-

EPFL. (n.d.). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience. Retrieved from [Link]

-

Growing Science. (n.d.). Current Chemistry Letters Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl). Retrieved from [Link]

-

YouTube. (2024, February 21). Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. Retrieved from [Link]

-

MDPI. (2015, October 23). Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

- 7. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epfl.ch [epfl.ch]

Application Notes and Protocols: The Strategic Use of 1,3-Dibromo-4-methoxy-2-methylbenzene in Modern Heterocyclic Synthesis

Introduction: Unveiling the Potential of a Versatile Aromatic Building Block

In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1,3-Dibromo-4-methoxy-2-methylbenzene emerges as a uniquely valuable scaffold for the synthesis of diverse heterocyclic systems, which are core components of many pharmaceuticals, agrochemicals, and materials.

The intrinsic architecture of this molecule is its primary asset. The two bromine atoms, positioned meta to each other, offer distinct and sequentially addressable sites for cross-coupling reactions. This differential reactivity, governed by the electronic influence of the activating methoxy group and the sterically hindering methyl group, allows for controlled, stepwise functionalization. The methoxy and methyl substituents are not mere spectators; they play a crucial role in directing subsequent cyclization events and modulating the electronic properties of the final heterocyclic product. This guide provides an in-depth exploration of the application of 1,3-Dibromo-4-methoxy-2-methylbenzene in the synthesis of high-value heterocycles, complete with detailed, field-proven protocols.

Core Synthetic Strategies: Leveraging Palladium and Copper Catalysis

The transformation of 1,3-Dibromo-4-methoxy-2-methylbenzene into intricate heterocyclic frameworks predominantly relies on modern transition-metal-catalyzed cross-coupling reactions. The choice of catalyst, ligand, and reaction conditions dictates the type of bond formed (C-N, C-C, C-O) and, ultimately, the class of heterocycle synthesized.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Modern Synthesis

Palladium catalysis offers a mild, efficient, and highly versatile toolkit for forging new bonds at the aryl-bromide positions.

-

Buchwald-Hartwig Amination (C-N Bond Formation): This reaction is the cornerstone for synthesizing nitrogen-containing heterocycles such as carbazoles. It involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[1][2] The reaction mechanism proceeds through a well-established catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[2]

-

Suzuki-Miyaura Coupling (C-C Bond Formation): A powerful method for creating carbon-carbon bonds, the Suzuki reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester.[3][4][5] This is invaluable for constructing biaryl precursors that can undergo subsequent cyclization to form heterocycles like dibenzofurans.

-

Sonogashira Coupling (C-C Bond Formation): This reaction forges a bond between an aryl halide and a terminal alkyne, utilizing a dual palladium and copper catalytic system.[6][7] The resulting aryl alkynes are versatile intermediates for a range of cyclization reactions, leading to substituted furans and indoles.

Copper-Catalyzed Ullmann Condensation: A Classic Reimagined

The Ullmann reaction, a classic copper-promoted conversion of aryl halides, remains a relevant and powerful tool, particularly for C-O and C-N bond formation.[8][9] While often requiring higher temperatures than palladium-catalyzed methods, modern advancements with soluble copper catalysts and specific ligands have significantly improved its scope and mildness.[10] It is particularly effective for synthesizing aryl ethers and amines from phenols and anilines, respectively.

Application Focus 1: Regioselective Synthesis of Substituted Carbazoles

Carbazole scaffolds are prevalent in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[11][12] The strategic substitution pattern of 1,3-Dibromo-4-methoxy-2-methylbenzene allows for the controlled synthesis of highly functionalized carbazoles via a sequential Buchwald-Hartwig amination and intramolecular cyclization.

Workflow for Carbazole Synthesis

Caption: General workflow for synthesizing carbazoles.

Protocol 1: Synthesis of a Diarylamine Intermediate via Buchwald-Hartwig Amination

This protocol details the initial C-N bond formation, which is the critical first step. The choice of ligand is crucial; sterically hindered phosphine ligands like XPhos or t-BuXPhos are often effective for these transformations.[13]

Materials and Reagents:

-

1,3-Dibromo-4-methoxy-2-methylbenzene (1.0 mmol, 1.0 equiv)

-

Substituted Aniline (e.g., Aniline, 1.2 mmol, 1.2 equiv)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 mmol, 0.01 equiv)

-

1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride (SIPr·HCl) (0.04 mmol, 0.04 equiv)[14]

-

Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M solution in THF, 1.5 mL, 1.5 equiv)

-

Anhydrous Toluene or 1,4-Dioxane (10 mL)

-

Argon gas supply

-

Standard Schlenk line glassware

Procedure:

-

Inert Atmosphere Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1,3-Dibromo-4-methoxy-2-methylbenzene, the substituted aniline, Pd₂(dba)₃, and SIPr·HCl.

-

Degassing: Seal the tube with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

-

Solvent and Base Addition: Add the anhydrous solvent (toluene or dioxane) via syringe, followed by the dropwise addition of the LHMDS solution at room temperature. The use of a strong, non-nucleophilic base like LHMDS is critical for deprotonating the amine without competing side reactions.[14]

-

Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from 10 to 24 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the diarylamine intermediate.

Catalytic Cycle: Buchwald-Hartwig Amination

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Application Focus 2: Synthesis of Substituted Benzofurans

Benzofurans are another class of heterocycles with significant applications in medicinal chemistry.[15][16] A powerful strategy to construct the benzofuran core from 1,3-Dibromo-4-methoxy-2-methylbenzene involves a sequential Sonogashira coupling followed by an intramolecular cyclization.

Protocol 2: Palladium/Copper-Catalyzed Sonogashira Coupling

This protocol describes the formation of an aryl alkyne, the key precursor for the subsequent cyclization to form a benzofuran. The reaction is sensitive to oxygen, so maintaining an inert atmosphere is crucial for catalyst stability and efficiency.[6]

Materials and Reagents:

-

1,3-Dibromo-4-methoxy-2-methylbenzene (1.0 mmol, 1.0 equiv)

-

Terminal Alkyne (e.g., 2-methyl-3-butyn-2-ol, 1.1 mmol, 1.1 equiv)

-

PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (0.02 mmol, 0.02 equiv)

-

Copper(I) Iodide (CuI) (0.04 mmol, 0.04 equiv)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA) (5 mL, solvent and base)

-

Anhydrous Tetrahydrofuran (THF) (5 mL)

-

Argon gas supply

Procedure:

-

Inert Atmosphere Setup: In a Schlenk flask under an argon atmosphere, dissolve 1,3-Dibromo-4-methoxy-2-methylbenzene in a mixture of triethylamine and THF.

-

Catalyst Addition: Add PdCl₂(PPh₃)₂ and CuI to the solution. The copper(I) cocatalyst is essential for the activation of the alkyne.[7]

-

Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture at room temperature.

-

Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitor by TLC).

-

Work-up: Once complete, concentrate the mixture under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate, and wash with water and then brine.

-